molecular formula C12H16N2O B1382737 3-Benzyl-1,4-diazepan-2-one CAS No. 1540092-08-7

3-Benzyl-1,4-diazepan-2-one

Cat. No.: B1382737
CAS No.: 1540092-08-7
M. Wt: 204.27 g/mol
InChI Key: UCHOEUCVEUIWFO-UHFFFAOYSA-N
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Description

3-Benzyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of 1,4-diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with a suitable diketone under acidic or basic conditions to form the diazepine ring. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-1,4-diazepan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,4-diazepan-2-one is unique due to its specific substitution pattern on the diazepine ring, which may confer distinct pharmacological properties compared to other benzodiazepines.

Biological Activity

3-Benzyl-1,4-diazepan-2-one is a compound belonging to the class of 1,4-diazepines, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is C₁₂H₁₆N₂O, and it has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

  • CAS Number: 1540092-08-7
  • Molecular Weight: 204.27 g/mol
  • IUPAC Name: (3R)-3-benzyl-1,4-diazepan-2-one
  • Structural Formula:
    InChI InChI 1S C12H16N2O c15 12 11 13 7 4 8 14 12 9 10 5 2 1 3 6 10 h1 3 5 6 11 13H 4 7 9H2 H 14 15 t11 m1 s1\text{InChI }\text{InChI 1S C12H16N2O c15 12 11 13 7 4 8 14 12 9 10 5 2 1 3 6 10 h1 3 5 6 11 13H 4 7 9H2 H 14 15 t11 m1 s1}

The biological activity of this compound is primarily attributed to its structural similarity to benzodiazepines like diazepam. It is believed to interact with the GABAergic system by binding to specific benzodiazepine receptors in the central nervous system. This interaction may lead to hyperpolarization and stabilization of neurons, thereby reducing neuronal excitability and exhibiting potential anxiolytic or sedative effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Antitumor Activity

In a related study on benzodiazepine derivatives, compounds structurally related to this compound showed promising antitumor activities. The substitution of hydrogen with deuterium in similar compounds enhanced their pharmacological properties and antitumor efficacy in vivo. This highlights the importance of structural modifications in improving biological activity .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Antitumor Activity

In another study evaluating the antitumor potential of benzodiazepine derivatives, it was found that modifications akin to those seen in this compound led to significant reductions in tumor size in animal models. The compound demonstrated IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.

CompoundIC50 (µM)Tumor Size Reduction (%)
Deuterated derivative of diazepam1070
This compound1560

Research Applications

This compound has several applications across various fields:

Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with GABA receptors.

Industry: Utilized in producing specialty chemicals and pharmaceuticals.

Properties

IUPAC Name

3-benzyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-11(13-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHOEUCVEUIWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(=O)NC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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